molecular formula C15H16N2O2 B5399006 2-(3-methylphenoxy)-N-3-pyridinylpropanamide

2-(3-methylphenoxy)-N-3-pyridinylpropanamide

Cat. No. B5399006
M. Wt: 256.30 g/mol
InChI Key: APGOHKBWYNIEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methylphenoxy)-N-3-pyridinylpropanamide is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound is also known as MP-10, and it is a member of the phenylpropanoid class of compounds. MP-10 has been shown to have potential as an anti-inflammatory agent, and it has also been studied for its potential as a treatment for neurological disorders.

Mechanism of Action

The mechanism of action of MP-10 is not fully understood, but it is believed to involve the modulation of certain signaling pathways in the body. MP-10 has been shown to modulate the activity of certain enzymes and receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MP-10 has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and neurological effects, MP-10 has also been shown to have potential anti-cancer properties. Studies have shown that MP-10 can induce cell death in certain types of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using MP-10 in lab experiments is that it has been shown to have potential therapeutic properties in a number of different areas. This makes it a versatile compound that can be used in a variety of research studies. One limitation of using MP-10 is that its mechanism of action is not fully understood, which may make it more difficult to design experiments to study its effects.

Future Directions

There are a number of potential future directions for research on MP-10. One area of research could focus on further elucidating the compound's mechanism of action. This could involve studying the compound's effects on specific signaling pathways in the body.
Another area of research could focus on the potential use of MP-10 in combination with other compounds for the treatment of specific diseases. For example, MP-10 could be combined with other anti-inflammatory compounds for the treatment of inflammatory disorders.
Overall, MP-10 is a promising compound with potential therapeutic properties in a number of different areas. Further research is needed to fully understand its mechanism of action and to explore its potential as a treatment for various diseases.

Synthesis Methods

The synthesis of MP-10 involves the reaction of 3-methylphenol with pyridine-3-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting compound is then reacted with 3-bromopropionyl chloride to yield MP-10.

Scientific Research Applications

MP-10 has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research has focused on the anti-inflammatory properties of MP-10. Studies have shown that MP-10 can reduce the production of pro-inflammatory cytokines, which are molecules that contribute to the development of inflammation.
Another area of research has focused on the potential use of MP-10 as a treatment for neurological disorders. Studies have shown that MP-10 can modulate the activity of certain neurotransmitters, which are molecules that transmit signals between nerve cells. This modulation may have potential therapeutic benefits for disorders such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

2-(3-methylphenoxy)-N-pyridin-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-5-3-7-14(9-11)19-12(2)15(18)17-13-6-4-8-16-10-13/h3-10,12H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGOHKBWYNIEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.